tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name explicitly describes each structural component in a systematic manner, beginning with the tert-butyl carbamate protecting group and proceeding through the piperazine core to the substituted ethyl amidine terminus. The designation "(1E)" within the nomenclature indicates the specific stereochemical configuration of the dimethylamino methylene linkage, establishing the trans arrangement of substituents around the carbon-nitrogen double bond.
Alternative systematic naming approaches yield the descriptor "tert-butyl 4-[2-(dimethylaminomethylideneamino)-2-oxoethyl]piperazine-1-carboxylate," which provides equivalent structural information while employing slightly different naming conventions. The piperazine core structure serves as the central naming unit, with substitution patterns designated at the 1-position for the carbamate group and the 4-position for the complex ethyl amidine side chain. The carboxylate terminology specifically refers to the ester linkage between the piperazine nitrogen and the tert-butyl protecting group, forming a stable carbamate functional group that is commonly employed in organic synthesis for nitrogen protection strategies.
The Chemical Abstracts Service registry number 1417368-22-9 provides unambiguous identification of this specific compound within chemical databases and regulatory frameworks. Additional registry information includes the Molecular Formula Chemical Database number MFCD24849102, which facilitates cross-referencing across various chemical information systems. The systematic approach to nomenclature ensures precise communication of structural information among researchers and facilitates accurate database searches for related compounds and synthetic methodologies.
Properties
IUPAC Name |
tert-butyl 4-[2-(dimethylaminomethylideneamino)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)10-12(19)15-11-16(4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAPCGSLQQIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is a common motif in many pharmaceutical agents. Its chemical formula is , and it possesses several functional groups that contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine rings have been noted for their effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or blocking specific signaling pathways involved in tumor growth.
- Neuropharmacological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognitive functions.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuropharmacological | Modulation of neurotransmitter release |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related piperazine derivatives, demonstrating significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with metabolic pathways.
- Anticancer Research : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that compounds similar to this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potential for further development as anticancer agents.
- Neuropharmacological Effects : Research into the neuropharmacological effects highlighted the ability of certain derivatives to enhance serotonin levels in synaptic clefts, suggesting a role in mood regulation and anxiety reduction.
Scientific Research Applications
Drug Development
Tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate is being explored for its potential as a drug candidate due to its ability to interact with biological targets.
Antitumor Activity
Research has indicated that derivatives of piperazine compounds exhibit antitumor properties. The incorporation of the dimethylamino group may enhance the lipophilicity and permeability of the compound, facilitating its entry into cancer cells. Studies have shown that similar piperazine derivatives can induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Piperazine derivatives have been studied for their antimicrobial activities. The structural modifications in this compound may lead to enhanced efficacy against bacterial and fungal pathogens. Preliminary screening suggests potential against resistant strains .
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its unique structure allows for further functionalization, making it a valuable building block in organic synthesis.
Case Study: Synthesis of Antidepressants
In a recent study, researchers utilized this compound as a precursor for synthesizing novel antidepressant candidates. The modifications led to compounds that exhibited improved serotonin reuptake inhibition compared to existing treatments .
Potential Role in Neurological Disorders
Given its structural similarity to known neuroactive compounds, this piperazine derivative may have implications in treating neurological disorders such as anxiety and depression.
Safety and Toxicity
While the compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause irritation upon contact with skin or mucous membranes. Further investigations are required to determine the therapeutic index and long-term effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperazine Derivatives
Key Observations :
- The target compound’s urea-derived side chain contrasts with aromatic (e.g., imidazothiazole in , fluorobenzyl in ) or reactive (diazo in ) substituents in analogs.
- The dimethylamino methylene group provides conformational rigidity compared to flexible alkyl chains in compounds like WR12 .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Diazonium derivatives () require specialized handling due to explosion risks.
Q & A
Q. Key Variables :
- Solvent polarity : THF/water (polar) vs. ethyl acetate (less polar) affects intermediate solubility and reaction kinetics.
- Acid strength : HCl in Method B accelerates deprotection but may require stricter pH control to avoid side reactions.
Q. Table 1: Comparison of Methods
| Method | Solvent System | Reaction Time | Yield |
|---|---|---|---|
| A | THF/H₂O | 2 hours | 79% |
| B | EtOAc/HCl | 5 minutes | 60% |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key signals include:
- t-Bu: δ ~1.4 ppm (¹H), ~28 ppm (¹³C).
- CH₂CO: δ ~3.3 ppm (¹H), ~40 ppm (¹³C).
- NCOO (carbamate): δ ~155 ppm (¹³C) .
- MS (ESI) : Dominant fragments at m/z 270 (molecular ion) and 57 (base peak, t-Bu fragment) .
Methodological Tip : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions.
Basic: What safety precautions are essential during synthesis and handling?
Answer:
- Hazard Classification : Acute toxicity (oral, Category 4; H302).
- Protective Measures :
- Use gloves, goggles, and fume hoods to avoid inhalation/skin contact .
- Store at 2–8°C in amber glass to prevent degradation .
- Spill Management : Absorb with diatomite, decontaminate with ethanol .
Advanced: How can contradictory spectral data be resolved during structural analysis?
Answer:
Case Example : Discrepancies in ¹H NMR integration ratios may arise from tautomerism or impurities.
- Step 1 : Repeat NMR under controlled conditions (dry solvent, inert atmosphere) to exclude moisture/oxygen artifacts.
- Step 2 : Use LCMS to identify by-products (e.g., hydrolysis intermediates) .
- Step 3 : Employ X-ray crystallography (via SHELXL ) for unambiguous confirmation of solid-state structure.
Q. Table 2: Troubleshooting Spectral Data
| Issue | Solution | Reference |
|---|---|---|
| Signal splitting | Optimize solvent (e.g., DMSO-d₆) | |
| Unassigned ¹³C peaks | Perform DEPT-135/HSQC |
Advanced: How do catalytic conditions impact coupling reactions in piperazine derivatives?
Answer:
Evidence from Palladium-Catalyzed Coupling (e.g., Suzuki-Miyaura):
- Catalyst System : Pd₂(dba)₃/Xantphos in dioxane achieves 43–63% yield for analogous compounds .
- Critical Factors :
- Base : Cs₂CO₃ enhances transmetallation efficiency.
- Ligand : Xantphos stabilizes Pd(0), preventing aggregation.
Q. Optimization Strategy :
- Screen ligands (e.g., BINAP, SPhos) to improve regioselectivity.
- Use microwave-assisted heating to reduce reaction time .
Advanced: What computational tools aid in predicting reactivity or crystallographic behavior?
Answer:
- Density Functional Theory (DFT) : Models charge distribution to predict nucleophilic/electrophilic sites.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer .
- SHELXL Refinement : Adjusts thermal parameters and occupancy to resolve disordered moieties in X-ray data .
Q. Table 3: Software Applications
| Tool | Application | Example Outcome |
|---|---|---|
| Gaussian | Reactivity prediction | Fukui indices for electrophilicity |
| Mercury | Crystal packing visualization | Identification of H-bond networks |
Advanced: How can impurities from Boc-deprotection be minimized?
Answer:
- Acid Selection : Use TFA instead of HCl for milder deprotection, reducing carbamate scrambling .
- Workup Protocol : Quench with NaHCO₃ immediately post-reaction to neutralize excess acid.
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC .
Note : Monitor by TLC (Rf ~0.3 in 1:4 EtOAc/hexane) to track deprotection progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
